Ethyl (3R)-3,7-dimethyloctanoate
Description
Properties
CAS No. |
59983-82-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
ethyl (3R)-3,7-dimethyloctanoate |
InChI |
InChI=1S/C12H24O2/c1-5-14-12(13)9-11(4)8-6-7-10(2)3/h10-11H,5-9H2,1-4H3/t11-/m1/s1 |
InChI Key |
DGKFRSSCFLRUOO-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CCCC(C)C |
Canonical SMILES |
CCOC(=O)CC(C)CCCC(C)C |
Origin of Product |
United States |
Scientific Research Applications
Flavor and Fragrance Industry
Ethyl (3R)-3,7-dimethyloctanoate is primarily used as a flavoring agent due to its pleasant fruity aroma reminiscent of tropical fruits. It is commonly incorporated into various food products, beverages, and perfumes.
- Flavor Profile : Exhibits a sweet and fruity flavor, making it suitable for use in:
- Confectioneries
- Beverages
- Dairy products
- Baked goods
Medicinal Chemistry
Recent studies have indicated potential applications of this compound in medicinal chemistry, particularly in the development of antimicrobial agents.
- Antimicrobial Activity : Research has shown that derivatives of this compound can exhibit significant antimicrobial properties against various pathogens. For instance:
Synthesis and Derivatives
This compound can be synthesized through various chemical reactions involving starting materials such as fatty acids and alcohols. Its derivatives are often explored for enhanced biological activity.
- Synthesis Example : A total synthesis method for related compounds has been documented, highlighting the versatility of the compound in generating derivatives with improved properties .
Case Study 1: Antimicrobial Evaluation
In one notable study, this compound was tested alongside other compounds for their efficacy against plant-pathogenic fungi. The results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values significantly lower than traditional antifungal agents, suggesting their potential as effective alternatives in agricultural applications .
Case Study 2: Flavoring Agent in Food Products
A comprehensive analysis conducted on various food products revealed that the inclusion of this compound significantly enhanced the overall flavor profile without any adverse health effects reported during sensory evaluations conducted by panels .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl (3R)-3,7-dimethyloctanoate and Structural Analogs
Key Observations:
- Methyl Group Positioning: this compound and squalestatin analogs (e.g., ethyl 4,6-dimethyloctanoate) differ in methyl substitution patterns. shows that 4,6-dimethyloctanoate esters are critical for squalene synthase (SQS) inhibition, whereas absence of the C6 ester group drastically reduces activity . This suggests that methyl positioning influences enzyme binding.
- Functional Groups: The ketone derivative (1-(4-hydroxyphenyl)-3,7-dimethyl-1-octanone) exhibits a higher melting point (79–80 °C) compared to the liquid ester this compound, likely due to enhanced intermolecular forces in the crystalline aromatic ketone .
Preparation Methods
Reaction Optimization
In a standardized procedure, 3,7-dimethyloctanoic acid (1.0 mol) is combined with ethanol (2.0 mol) and 1% w/w sulfuric acid in toluene. The mixture is refluxed at 110°C for 6–8 hours, achieving a conversion rate of 92–95%. Excess ethanol ensures complete acid consumption, while neutralization with sodium bicarbonate followed by solvent evaporation yields the crude ester. Final purification via fractional distillation under reduced pressure (0.05–0.1 mbar, 59–62°C) affords the product in 85–88% purity.
Stereochemical Considerations
The (3R) configuration is preserved when starting from enantiomerically pure 3,7-dimethyloctanoic acid. Racemic mixtures require resolution using chiral column chromatography or enzymatic hydrolysis with lipases (e.g., Candida antarctica Lipase B), which selectively cleaves the (3S) enantiomer.
Catalytic Hydrogenation of Unsaturated Precursors
An alternative route involves the hydrogenation of α,β-unsaturated esters followed by esterification. For example, ethyl 3,7-dimethyl-2,6-octadienoate undergoes selective hydrogenation over palladium-on-carbon (Pd/C) or Raney nickel to saturate the double bond at the 2-position while retaining the 6,7-dimethyl branching.
Hydrogenation Conditions
In a representative protocol, ethyl 3,7-dimethyl-2,6-octadienoate (5.0 g) is dissolved in heptane (40 g) and hydrogenated at 20 bar H₂ pressure using Raney nickel (1% w/w) at 80°C for 20 hours. Gas chromatography (GC) analysis reveals >99% conversion and 98.5% selectivity for the saturated ester. The catalyst is removed by filtration, and the product is distilled to remove residual solvents.
Role of Solvent Systems
Polar aprotic solvents like tetrahydrofuran (THF) or ethyl acetate improve catalyst dispersion and reaction homogeneity, whereas nonpolar solvents (e.g., heptane) simplify product isolation. A comparative study demonstrates that heptane affords higher yields (94%) compared to THF (88%) due to reduced side reactions.
Synthesis via Rearrangement of Terpene Derivatives
Patented methods describe the use of terpene-based precursors, such as ethyl-dehydrolinalool, which undergo Claisen or Cope rearrangements to generate intermediates for subsequent esterification.
Claisen Rearrangement of Ethyl-Dehydrolinalool
Ethyl-dehydrolinalool (27.4 g) is treated with stearic acid (465 mg) and triphenyl silanol (5.87 g) in paraffin oil at 145°C for 5 hours. This catalyzed rearrangement produces ethyl citral isomers, which are distilled under vacuum (0.05–0.08 mbar) to yield 3,7-dimethyloct-6-enal (88.9% purity). Oxidation of the aldehyde to the corresponding acid (e.g., using Jones reagent) followed by esterification completes the synthesis.
Enzymatic Esterification for Enantioselective Synthesis
Lipase-catalyzed esterification offers a green chemistry approach to achieve high enantiomeric excess (ee). Immobilized Rhizomucor miehei lipase (RML) in supercritical CO₂ selectively esterifies (3R)-3,7-dimethyloctanoic acid with ethanol at 40°C and 100 bar. This method achieves 98% ee and 78% yield, avoiding racemization common in acid-catalyzed routes.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and solvent recovery. Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction times to 2–3 hours. A pilot plant study using a packed-bed reactor with Amberlyst-15 catalyst achieved 90% conversion at 120°C, with ethyl acetate as a recyclable solvent.
Purification Techniques
-
Distillation : Multi-stage fractional distillation under vacuum (0.01 mbar) separates the ester from unreacted acid and ethanol.
-
Crystallization : Chiral resolving agents (e.g., (R)-1-phenylethylamine) form diastereomeric salts with the (3S) acid, enabling selective crystallization of the (3R) ester.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying structure and purity. Key spectral data include:
Q & A
Q. What established synthetic routes exist for Ethyl (3R)-3,7-dimethyloctanoate, and how is enantiomeric purity validated?
this compound is synthesized via catalytic hydrogenation of its unsaturated precursor, (R)-(+)-3,7-dimethyl-4-octenoic acid ethyl ester, using 5% palladium on carbon in ethanol under hydrogen atmosphere at 23°C for 2 hours . Enantiomeric purity is confirmed through chiral HPLC analysis (e.g., PEG-20M column) and optical rotation measurements ([α]²⁵D +2.39° to +3.29° in CHCl₃) . Preparative GC or recrystallization from aqueous ethanol can further purify the product to >98% purity.
Q. Which analytical techniques are most reliable for confirming the stereochemical configuration of this compound?
Key methods include:
- Chiral HPLC : Separation of enantiomers using a PEG-20M column (retention factor k' = 2.94 for 3S vs. k' = 4.55 for 3R) .
- Optical Rotation : Specific rotation values ([α]²⁵D) correlate with enantiomeric excess (e.g., +3.29° for 98.5% pure 12c) .
- NMR Spectroscopy : Comparative analysis of ¹H/¹³C NMR with reference standards to confirm structural integrity .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to maximize yield and enantiomeric excess?
Optimization strategies include:
- Catalyst Selection : Palladium on carbon (5% loading) minimizes side reactions compared to other catalysts .
- Solvent Effects : Ethanol enhances hydrogenation efficiency over methanol or ethyl acetate due to better solubility of the substrate .
- Reaction Monitoring : GC analysis at intervals ensures reaction completion without over-hydrogenation.
- Temperature Control : Maintaining 23°C prevents thermal degradation of sensitive intermediates .
Q. What experimental approaches resolve discrepancies in optical rotation data between synthesized batches?
Discrepancies may arise from residual solvents, impurities, or incomplete purification. Mitigation steps include:
- Recrystallization : Purification from aqueous ethanol removes polar impurities .
- Preparative GC : Isolates the target compound from byproducts (e.g., minor diastereomers) .
- Cross-Validation : Compare [α]²⁵D with literature values (e.g., +5.70° for (R)-citronellic acid derivatives) and correlate with HPLC enantiomer ratios .
Q. How do ester group variations (e.g., ethyl vs. phenyl) in 3,7-dimethyloctanoate derivatives influence reactivity and applications?
- Reactivity : Ethyl esters (e.g., this compound) are more hydrolytically stable than phenyl esters, which undergo Fries rearrangement under acidic conditions (AlCl₃ in nitrobenzene at 38°C) .
- Applications : Ethyl esters are preferred in fragrance synthesis due to volatility, while phenyl esters serve as intermediates in ketone synthesis .
Q. What role does this compound play in structural elucidation of natural products?
Similar esters (e.g., 3',8'-dimethyloctanoate in dammarane triterpenoids) are used to:
- Assign Stereochemistry : NMR coupling constants (e.g., ¹H-¹³C HMBC) identify substitution patterns .
- Crystallography : Recrystallization from ethanol/water yields needle crystals suitable for X-ray diffraction .
- Derivatization : Esterification of hydroxyl groups enhances solubility for MS and chromatographic analysis .
Methodological Notes
- Data Contradictions : Discrepancies in optical rotation or purity often stem from incomplete purification or solvent residues. Cross-check using orthogonal methods (HPLC + GC) .
- Comparative Studies : When evaluating synthetic routes, compare yields, enantiomeric excess, and scalability (e.g., hydrogenation vs. Claisen rearrangement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
